molecular formula C21H19NO5 B2629026 (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid CAS No. 1375078-38-8

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Cat. No.: B2629026
CAS No.: 1375078-38-8
M. Wt: 365.385
InChI Key: YGAHCGORXONSSM-LJQANCHMSA-N
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Description

®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound is notable for its role in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Fmoc Protection: The piperidine derivative is then protected with the Fmoc group. This step usually involves the reaction of the piperidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Oxidation: The introduction of the oxo group at the 4-position of the piperidine ring is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine, triethylamine.

Major Products Formed

The major products formed from these reactions include various derivatives of the piperidine ring, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, the compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicinal chemistry, ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is employed in the development of pharmaceuticals. It serves as a building block for the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The oxo group at the 4-position of the piperidine ring can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.

    1-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A derivative with a hydroxyl group instead of an oxo group, which can affect its reactivity and interactions.

    1-Fmoc-piperidine-2-carboxylic acid: A simpler derivative lacking the oxo group, used in similar applications but with different properties.

Uniqueness

®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its applications in various fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAHCGORXONSSM-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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